![molecular formula C16H17N5O B4081356 6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081356.png)
6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
Synthesis Analysis
This compound is synthesized via a multicomponent one-pot protocol under the catalytic influence of non-toxic trisodium citrate dihydrate at ambient conditions, achieving an 89% yield. This method stands out for its simplicity, efficiency, and eco-friendliness (Ratnesh Kumar et al., 2020).
Molecular Structure Analysis
The structural properties of the compound have been extensively studied using spectroscopic methods (FT-IR, NMR) and quantum chemical computations through density functional theory (DFT) at the B3LYP/6-311+G(d,p) level. These studies confirm the compound's optimized structure, vibrational, and NMR spectra, which are in good agreement with experimental data (Ratnesh Kumar et al., 2020).
Chemical Reactions and Properties
The compound exhibits reactivity towards carbonyl compounds, forming various derivatives. Its amino group participates in diazotization and formylation reactions, indicating a versatile chemistry suitable for further functionalization (L. Mironovich et al., 2014).
Physical Properties Analysis
While specific studies directly addressing the physical properties of this compound were not found, related research on similar pyranopyrazole derivatives highlights the importance of structural analysis for understanding solubility, density, melting point, and other physical characteristics. These aspects are crucial for the practical handling and application of the compound in various chemical and pharmaceutical contexts.
Chemical Properties Analysis
The chemical properties of "6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile" include its potential as a pharmaceutical compound, as suggested by molecular docking studies that explore its binding modes to target enzymes like multidrug resistance proteins. These properties underscore its relevance in drug discovery and design (Ratnesh Kumar et al., 2020).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through its amino and pyridinyl functional groups .
Pharmacokinetics
Its predicted properties include a boiling point of 4228±450 °C, a density of 1134±006 g/cm3, and a pKa of 680±026 . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is predicted to be stable at 2-8°C and should be protected from light
properties
IUPAC Name |
6-amino-3-tert-butyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-16(2,3)13-12-11(9-4-6-19-7-5-9)10(8-17)14(18)22-15(12)21-20-13/h4-7,11H,18H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIHIAPXZKRZJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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